Scientists can use isotopically labeled molecules like dFdU-13C,15N2 to track their metabolism within cells. The carbon-13 (¹³C) and nitrogen-15 (¹⁵N) isotopes serve as unique tags allowing researchers to distinguish the labeled compound from its unlabeled counterparts in biological samples using techniques like mass spectrometry . This approach helps elucidate metabolic pathways and understand how cells process the compound.
dFdU is an important metabolite of gemcitabine, a chemotherapy drug used to treat various cancers . By studying dFdU-13C,15N2, researchers can gain insights into gemcitabine's mechanism of action and identify potential factors affecting its efficacy.
2',2'-Difluoro-2'-deoxyuridine-13C,15N2 is a synthetic derivative of the natural nucleoside 2'-deoxyuridine, which plays a crucial role in the structure of DNA. This compound is distinguished by its isotopic labeling with carbon-13 and nitrogen-15, enhancing its utility in various scientific research applications, particularly in metabolic studies and drug development. As a metabolite of Gemcitabine, a well-known nucleoside analog used in chemotherapy, 2',2'-Difluoro-2'-deoxyuridine-13C,15N2 serves as a valuable tool for understanding the pharmacokinetics and pharmacodynamics of Gemcitabine and similar compounds .
Industrial production follows similar methods but utilizes automated reactors and advanced purification techniques to ensure consistency and reliability .
The biological activity of 2',2'-Difluoro-2'-deoxyuridine-13C,15N2 is primarily linked to its role as a metabolite of Gemcitabine. It is known to interfere with DNA replication by incorporating into DNA strands during replication, which can lead to termination of replication processes. This action results in cell cycle arrest and apoptosis in rapidly dividing cancer cells. The compound's mechanism involves interactions at the molecular level, including binding to biomolecules and influencing gene expression .
The applications of 2',2'-Difluoro-2'-deoxyuridine-13C,15N2 are diverse:
Interaction studies involving 2',2'-Difluoro-2'-deoxyuridine-13C,15N2 focus on its binding affinity with DNA polymerases and other enzymes involved in nucleic acid metabolism. These studies provide insights into how this compound affects cellular processes and its potential therapeutic effects against cancer cells. Additionally, it can be used in nuclear magnetic resonance (NMR) spectroscopy to elucidate structural information about biomolecules .
Several compounds share structural similarities with 2',2'-Difluoro-2'-deoxyuridine-13C,15N2. Here are some notable examples:
Compound Name | CAS Number | Key Features |
---|---|---|
2',2'-Difluorodeoxycytidine | 1233920-03-9 | Nucleoside analog with similar action mechanism |
Gemcitabine | 95058-81-4 | Parent compound; widely used in chemotherapy |
5-Fluorouracil | 51-21-8 | Another nucleoside analog used in cancer therapy |
3'-Azido-3'-deoxythymidine | 30516-87-1 | Used in HIV treatment; structurally related |
Uniqueness: The isotopic labeling with carbon-13 and nitrogen-15 distinguishes 2',2'-Difluoro-2'-deoxyuridine-13C,15N2 from these similar compounds, allowing for detailed metabolic tracking and analysis that is not possible with non-labeled counterparts .